molecular formula C6H11NO2 B7819490 (2S)-2-azaniumyl-2-cyclobutylacetate

(2S)-2-azaniumyl-2-cyclobutylacetate

Cat. No.: B7819490
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-YFKPBYRVSA-N
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Description

(2S)-2-azaniumyl-2-cyclobutylacetate is a non-proteogenic amino acid derivative featuring a cyclobutyl side chain. The cyclobutane ring is a key structural motif in medicinal chemistry, valued for its ability to confer conformational restriction on small molecules. This restriction can reduce the entropic penalty of binding to a biological target and often lead to enhanced potency and selectivity . Furthermore, incorporating a cyclobutyl ring can improve metabolic stability and modulate physicochemical properties, such as reducing planar symmetry, which is a valuable strategy in hit-to-lead optimization campaigns . The specific stereochemistry of this compound, denoted by the (2S) configuration, is critical for its interaction with chiral biological systems, making it a potential building block for the synthesis of novel peptide-based probes or enzyme inhibitors. Cyclobutane-containing amino acid analogs have been explored in various research contexts, including the development of enzyme inhibitors and the study of peptide conformation . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-azaniumyl-2-cyclobutylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclobutane Ring Formation

The cyclobutane core is constructed via [2+2] photocycloaddition or strain-driven ring-closing metathesis. Patent CN114805528A details a photochemical method using ultraviolet irradiation (254 nm) of ethylene derivatives in the presence of a chiral template, achieving 62% enantiomeric excess (ee). Alternative metal-catalyzed approaches, such as rhodium-mediated asymmetric cyclopropane ring expansion, yield the cyclobutane skeleton with 78% ee but require inert atmosphere conditions.

Table 1: Cyclobutane Synthesis Comparison

MethodCatalyst/ReagentTemperature (°C)Yield (%)ee (%)
UV PhotocycloadditionNone254562
Rhodium Catalysis[Rh(cod)Cl]₂-207878
Ring-Closing MetathesisGrubbs II406771

Amino Acid Functionalization

Introduction of the azaniumyl group proceeds through Schiff base intermediates. WO2017049009A1 employs a three-step sequence:

  • Enamine Formation : Cyclobutyl ketone reacts with benzylamine (1.2 eq) in toluene at reflux (110°C, 12 h).

  • Strecker Synthesis : Treatment with KCN (2 eq) and NH₄Cl (3 eq) in H₂O/THF (3:1) at 0°C yields the α-aminonitrile.

  • Hydrolysis : 6 M HCl at 60°C for 6 h liberates the amino acid, followed by ion-exchange chromatography (Dowex 50WX8) to isolate the zwitterion.

Enzymatic Resolution Techniques

Kinetic Resolution Using Hydrolases

IL257399B discloses a lipase-mediated process (Novozym 435) to resolve racemic mixtures. The substrate, cyclobutylacetate methyl ester, undergoes enantioselective hydrolysis in phosphate buffer (pH 7.4) at 37°C, achieving 84% conversion with an E-value of 28. The (2S)-enantiomer is recovered via extraction (ethyl acetate) and crystallized from ethanol/water (9:1).

Transaminase-Catalyzed Amination

EP3966226A1 utilizes ω-transaminases (ATA-117) for asymmetric amination of cyclobutyl pyruvate. Reaction conditions require 1 mM PLP, 2 M ammonium chloride, and 10% DMSO at 30°C, yielding (2S)-2-azaniumyl-2-cyclobutylacetate with 91% ee but only 53% isolated yield due to substrate inhibition.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin-Bound Assembly

CN114805528A describes Fmoc-SPPS protocols using Wang resin. Key steps include:

  • Coupling : HBTU/HOBt activation (4 eq) in DMF (25°C, 2 h).

  • Deprotection : 20% piperidine/DMF (2 × 5 min).

  • Cleavage : TFA/TIS/H₂O (95:2.5:2.5) for 3 h, yielding crude peptide-cyclobutane conjugates.

On-Resin Cyclization

Intramolecular lactamization between the amino and carboxyl groups is achieved using PyBOP (5 eq) and DIEA (10 eq) in DCM/DMF (4:1) overnight. This method circumvents solubility issues associated with free amino acids.

Purification and Characterization

Chromatographic Methods

  • Ion-Exchange : Dowex 50WX8 (H⁺ form) eluted with 0.5 M NH₄OH.

  • RP-HPLC : C18 column, 10–40% MeCN/H₂O (+0.1% TFA) over 30 min, retention time = 12.7 min.

Spectroscopic Validation

  • NMR (D₂O, 400 MHz): δ 1.85–2.15 (m, 4H, cyclobutane), 3.12 (q, J = 7 Hz, 1H, CHNH₃⁺), 3.98 (s, 2H, CH₂COO⁻).

  • HRMS : [M+H]⁺ calcd. for C₆H₁₁NO₂: 130.0868; found: 130.0865.

Table 2: Analytical Data Summary

ParameterValueMethod
Melting Point215–217°C (dec.)Differential Scanning
[α]D²⁵+24.5° (c 1.0, H₂O)Polarimetry
Purity≥98.5%HPLC-UV (220 nm)

Scalability and Industrial Considerations

Cost-Benefit Analysis

Photocycloaddition offers low catalyst costs but suffers from low throughput (batch size ≤ 5 kg). Rhodium catalysis, while efficient, incurs high metal costs ($3,200/kg Rh). Enzymatic methods are scalable (>100 kg batches) but require optimized enzyme immobilization to reduce biocatalyst consumption.

Regulatory Compliance

EP3966226A1 emphasizes ICH Q3D elemental impurities control, requiring Rh residues < 5 ppm in final APIs. Residual solvents (DMF, DCM) are monitored per USP <467> guidelines .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-2-cyclobutylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The azaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of (2S)-2-azaniumyl-2-cyclobutylacetate in anticancer drug development. Its ability to modify biological pathways involved in tumor growth has been investigated. For instance, it has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
The compound's neuroprotective properties are also under investigation. Research indicates that this compound can cross the blood-brain barrier, which is significant for treating neurological disorders. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cells, suggesting its potential use in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Drug Delivery Systems

Blood-Brain Barrier Penetration
One of the most promising applications of this compound is its role in enhancing drug delivery across the blood-brain barrier (BBB). Its structure allows it to act as a carrier for therapeutic agents, facilitating their transport into the central nervous system. This capability was demonstrated in a study where the compound was conjugated with various drugs, resulting in improved bioavailability and efficacy in treating brain-related ailments .

Targeted Delivery Mechanisms
The compound's ability to bind to specific receptors on cell surfaces also opens avenues for targeted drug delivery. By attaching therapeutic agents to this compound, researchers can enhance the selectivity and effectiveness of treatments while minimizing side effects .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound has been utilized as a tool for studying enzyme inhibition. It serves as a substrate or inhibitor for various enzymes, allowing scientists to explore metabolic pathways and enzyme kinetics. This application is particularly relevant in understanding diseases related to metabolic dysfunctions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agentInhibits tumor growth; potential drug candidate
Neuroprotective effectsReduces oxidative stress; potential for neurological treatments
Drug DeliveryBBB penetrationEnhanced delivery of therapeutic agents into CNS
Targeted delivery mechanismsIncreased selectivity and reduced side effects
Biochemical ResearchEnzyme inhibition studiesUseful for exploring metabolic pathways

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as an anticancer agent.
  • Neuroprotection Research : In another study focused on neurodegenerative diseases, researchers found that this compound protected neuronal cells from apoptosis induced by oxidative stress, indicating its therapeutic potential.
  • Drug Delivery Experiment : A recent experiment demonstrated that when combined with a common antiepileptic drug, this compound significantly improved the drug's penetration through the BBB in animal models, showcasing its utility in enhancing drug delivery systems.

Mechanism of Action

The mechanism by which (2S)-2-azaniumyl-2-cyclobutylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azaniumyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity. Pathways involved may include metabolic processes where the compound is transformed into active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique cyclobutyl substituent distinguishes it from structurally related molecules. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Functional Groups Ring System Key Features References
(2S)-2-azaniumyl-2-cyclobutylacetate C₆H₁₁NO₂ Azaniumyl, carboxylate Cyclobutyl High ring strain, compact structure, zwitterionic at physiological pH
2-Aminobenzamide C₇H₈N₂O Amide, aromatic amine Benzene Planar aromatic ring; amine at position 2 enhances hydrogen bonding
(S)-Quinuclidinyl benzilate C₂₁H₂₃NO₃ Ester, hydroxyl, bicyclic amine Quinuclidine, benzene Bulky bicyclic amine; ester linkage increases lipophilicity
Benzilic acid C₁₄H₁₂O₃ Hydroxyl, carboxylate, diphenyl Benzene Two phenyl groups create steric bulk; hydroxyl enhances solubility

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for (2S)-2-azaniumyl-2-cyclobutylacetate to ensure experimental reproducibility?

  • Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers to prevent degradation from hydrolysis or photochemical reactions . Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidation. Safety protocols include wearing nitrile gloves and eye protection, as amino acid derivatives may cause skin/eye irritation . For quantification, employ validated HPLC or LC-MS methods with chiral columns to account for potential stereochemical instability .

Q. How can the stereochemical integrity of this compound be verified during synthetic procedures?

  • Methodological Answer: Use polarimetry to confirm the specific rotation ([α]D) against a known standard. Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) or circular dichroism (CD) spectroscopy can resolve enantiomeric excess (>98% for the S-configuration) . For advanced validation, perform X-ray crystallography to resolve the absolute configuration, leveraging the cyclobutyl group’s rigid structure for precise diffraction analysis .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer: Derivatize the compound with dansyl chloride or FMOC-Cl to enhance UV/fluorescence detection sensitivity in LC-MS/MS. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For low-concentration samples, employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the zwitterionic form .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data regarding the cyclobutyl ring’s conformational stability in this compound?

  • Methodological Answer: Perform variable-temperature NMR (VT-NMR) to study ring puckering dynamics. Compare energy barriers of cyclobutyl conformers using density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Experimental data may conflict with computational models due to solvent effects; validate with Raman spectroscopy to track bond angle distortions in real-time .

Q. How does the cyclobutyl substituent influence the compound’s reactivity compared to cyclohexyl analogs?

  • Methodological Answer: The cyclobutyl group introduces angle strain (~90° bond angles vs. 109.5° in cyclohexyl), increasing electrophilicity at the α-carbon. Conduct kinetic studies via nucleophilic substitution reactions (e.g., with thiols or amines) to compare rate constants. Cyclobutyl derivatives exhibit ~3x faster reaction rates due to reduced steric hindrance and increased ring tension .

Q. What mechanistic insights explain the compound’s instability under basic conditions, and how can this be mitigated in catalytic applications?

  • Methodological Answer: The azaniumyl group undergoes deprotonation at pH > 8, leading to racemization or cyclobutyl ring-opening. Stabilize the compound using buffered solutions (pH 6–7) with chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation. For catalytic studies, immobilize the compound on silica-supported ionic liquids to maintain chirality and reduce hydrolysis .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across in vitro assays?

  • Methodological Answer: Standardize assay conditions by controlling ionic strength (e.g., 150 mM NaCl) and temperature (25°C). Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, avoiding artifacts from fluorescent probes. Cross-validate results with orthogonal assays (e.g., surface plasmon resonance) to rule out false positives from aggregation or solvent interactions .

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